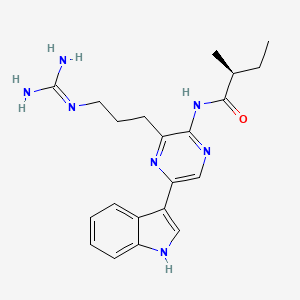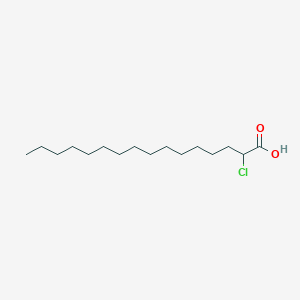![molecular formula C25H37NO7 B1245504 2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one is a natural product found in Stachybotrys microspora with data available.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- Crystal Structure Insights : The compound, identified as a trans-vicinal diol, exhibits unique structural properties. Its fused rings, comprising a planar pyran ring and a slightly distorted cyclohexenone ring, demonstrate significant molecular stability. This configuration, dictated by strong intermolecular O-H...O interactions, forms zigzag ribbons extended along a specific axis, indicating potential applications in molecular engineering and crystallography studies (Lo Presti, Soave, & Destro, 2003).
Synthesis and Derivative Formation
- Synthetic Pathways and Derivatives : Various studies have explored the synthetic routes involving the compound or its derivatives. These include the synthesis of specific kaempferol derivatives, highlighting the compound's role in complex chemical syntheses and potential applications in creating new organic compounds (Jain & Gupta, 1974).
Biological and Pharmacological Potential
- Photoantiproliferative Activity : Research indicates that derivatives of the compound have photoantiproliferative properties. Certain derivatives, particularly those with benzyl groups, have been shown to be effective in micromolar ranges, involving apoptosis and alterations in cell cycles. This suggests potential applications in cancer research and therapy (Barraja et al., 2009).
- Cytotoxicity Against Cancer Cells : Some derivatives of the compound exhibit selective cytotoxicity against specific human cancer cell lines. This highlights its potential role in the development of targeted cancer treatments (Mo et al., 2004).
Photophysical and Photochemical Properties
- Photooxidation Studies : The compound's involvement in photooxidation processes suggests its potential application in studying light-induced reactions, which could be relevant in fields like photophysics and photochemistry (d’Ischia & Prota, 1987).
Chemical Interaction and Reactivity
- Intramolecular Hydrogen Bonding : The compound exhibits interesting behavior in intramolecular hydrogen bonding, especially under UV irradiation. This aspect could be critical in understanding molecular dynamics and designing molecules for specific photophysical properties (Sigalov, Shainyan, & Sterkhova, 2017).
Propriétés
Nom du produit |
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |
|---|---|
Formule moléculaire |
C25H37NO7 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |
InChI |
InChI=1S/C25H37NO7/c1-15(7-8-20(29)24(2,3)32)6-5-9-25(4)21(30)13-17-19(28)12-16-18(22(17)33-25)14-26(10-11-27)23(16)31/h6,12,20-21,27-30,32H,5,7-11,13-14H2,1-4H3/b15-6+ |
Clé InChI |
ARJSGSALIJXTLS-GIDUJCDVSA-N |
SMILES isomérique |
C/C(=C\CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)/CCC(C(C)(C)O)O |
SMILES canonique |
CC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)CCC(C(C)(C)O)O |
Synonymes |
SMTP 2 SMTP-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



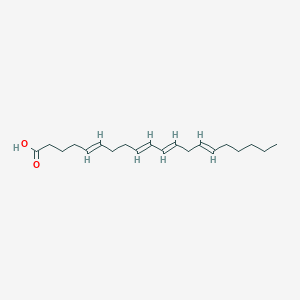

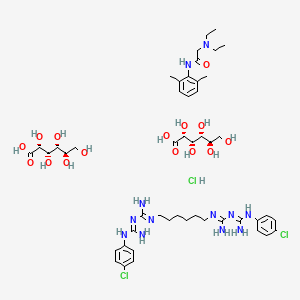

![2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid](/img/structure/B1245429.png)

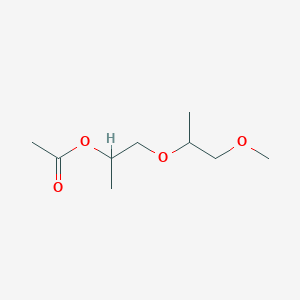

![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)
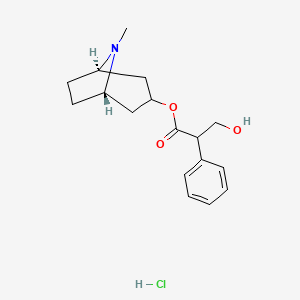
![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)
